molecular formula C44H47N3O9S B13103047 2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate

2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate

Cat. No.: B13103047
M. Wt: 793.9 g/mol
InChI Key: RCHSGASIYYUQCS-IZBXANSSSA-N
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Description

2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the carbazole core, followed by the introduction of the sulfonylethyl acetate group and the acetyloxy-carbonimidoyl groups. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated compounds.

Scientific Research Applications

2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[9-[4-[(Z)-N-acetyloxy-C-octylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-ethylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate
  • 2-[4-[9-[4-[(Z)-N-acetyloxy-C-hexylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-propylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate

Uniqueness

The uniqueness of 2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C44H47N3O9S

Molecular Weight

793.9 g/mol

IUPAC Name

2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate

InChI

InChI=1S/C44H47N3O9S/c1-7-8-9-10-11-12-41(46-56-32(6)50)33-13-17-36(18-14-33)47-42-21-15-34(29(3)45-55-31(5)49)26-39(42)40-27-35(16-22-43(40)47)44(51)38-20-19-37(25-28(38)2)57(52,53)24-23-54-30(4)48/h13-22,25-27H,7-12,23-24H2,1-6H3/b45-29+,46-41-

InChI Key

RCHSGASIYYUQCS-IZBXANSSSA-N

Isomeric SMILES

CCCCCCC/C(=N/OC(=O)C)/C1=CC=C(C=C1)N2C3=C(C=C(C=C3)/C(=N/OC(=O)C)/C)C4=C2C=CC(=C4)C(=O)C5=C(C=C(C=C5)S(=O)(=O)CCOC(=O)C)C

Canonical SMILES

CCCCCCCC(=NOC(=O)C)C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C(=NOC(=O)C)C)C4=C2C=CC(=C4)C(=O)C5=C(C=C(C=C5)S(=O)(=O)CCOC(=O)C)C

Origin of Product

United States

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